1-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-ol
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Overview
Description
1-(1-Cyclopentyl-1H-pyrazol-4-yl)ethan-1-ol is an organic compound with the molecular formula C10H16N2O. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-ol typically involves the reaction of cyclopentanone with hydrazine to form the corresponding pyrazole derivative. This intermediate is then subjected to alkylation with an appropriate alkyl halide to yield the final product .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Cyclopentyl-1H-pyrazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products Formed:
Oxidation: 1-(1-Cyclopentyl-1H-pyrazol-4-yl)ethanone.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagent used.
Scientific Research Applications
1-(1-Cyclopentyl-1H-pyrazol-4-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Possible applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-ol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The pyrazole ring is known to be a bioactive scaffold, which can modulate the activity of enzymes and receptors involved in different biochemical pathways .
Comparison with Similar Compounds
1-(1-Cyclopentyl-1H-pyrazol-4-yl)ethanone: Similar structure but with a ketone group instead of a hydroxyl group.
1-(1-Cyclopentyl-1H-pyrazol-4-yl)methanol: Similar structure but with a methanol group instead of an ethan-1-ol group.
Uniqueness: 1-(1-Cyclopentyl-1H-pyrazol-4-yl)ethan-1-ol is unique due to the presence of both a cyclopentyl group and a pyrazole ring, which can confer specific chemical and biological properties. Its hydroxyl group also allows for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-(1-cyclopentylpyrazol-4-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-8(13)9-6-11-12(7-9)10-4-2-3-5-10/h6-8,10,13H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZCKTQECDPISK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)C2CCCC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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